2-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione
Description
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-17(2)9-15(19)13(16(20)10-17)8-14(18)11-4-6-12(21-3)7-5-11/h4-7,13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYKWRZMVVDEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 4-methoxybenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, forming the desired product after subsequent dehydration and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific reaction conditions like elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione is used in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds with nitro (13-32) or trifluoromethyl groups exhibit higher thermal stability (e.g., melting points >170°C) and enhanced biological activity (e.g., anti-COX-2) due to increased electrophilicity and binding affinity .
- Electron-Donating Groups (EDGs) : The methoxy group in the target compound improves solubility compared to halogenated analogues but may reduce receptor-binding efficiency in certain contexts .
Physicochemical Properties
- Melting Points : The methoxy-substituted compound likely has a lower melting point than nitro- or chloro-substituted derivatives (e.g., 13-32: 171–173°C vs. 13-33: 96°C), reflecting reduced crystallinity due to EDG effects .
- Solubility : Methoxy groups enhance aqueous solubility compared to lipophilic substituents (e.g., trifluoromethyl), as evidenced by SwissADME predictions for similar β-diketones .
- Spectroscopic Features: IR spectra of methoxy derivatives show characteristic C=O stretches (~1700 cm⁻¹) and aryl C–O vibrations (~1250 cm⁻¹), distinct from nitro (1520 cm⁻¹, NO₂ asymmetric stretch) or fluoro (C–F ~1100 cm⁻¹) analogues .
Biological Activity
2-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione, also known as MEA40428, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H20O4
- Molecular Weight : 288.34 g/mol
The compound features a cyclohexane core with methoxy and keto functional groups that contribute to its biological activity.
Biological Activities
Research indicates that MEA40428 exhibits several biological activities:
Anticancer Activity
Preliminary studies suggest that MEA40428 may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and altering cell cycle progression.
- Mechanism of Action : MEA40428 appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, it upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, although specific mechanisms remain to be fully elucidated.
In Vitro Studies
In a study assessing the effects of MEA40428 on HepG2 liver cancer cells:
- Cell Viability : The compound reduced cell viability in a dose-dependent manner.
- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis rates at higher concentrations (8 µM showed a significant increase in apoptotic cells) .
| Concentration (µM) | % Apoptotic Cells |
|---|---|
| 0 | 0.53 |
| 2 | 6.14 |
| 4 | 13.8 |
| 8 | 34.92 |
Synthesis Methods
The synthesis of MEA40428 involves several key steps:
- Starting Materials : The synthesis begins with commercially available precursors such as 4-methoxyphenylacetic acid.
- Formation of Intermediates : Through various organic reactions including reductive amination and coupling reactions under acidic conditions, the final product is obtained with high purity (typically >95%) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione?
- Methodology : Start with 5,5-dimethylcyclohexane-1,3-dione as the core scaffold. Introduce the 4-methoxyphenylacetyl moiety via a nucleophilic substitution or condensation reaction under acidic/basic catalysis. For example, use a Friedel-Crafts acylation with 4-methoxyacetophenone derivatives, or employ a Knoevenagel condensation with an aldehyde precursor . Monitor reaction progress via TLC or HPLC, and optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : Identify the 4-methoxyphenyl group (singlet at ~3.8 ppm for OCH3; aromatic protons at 6.8–7.5 ppm). The cyclohexane-dione scaffold shows carbonyl signals at ~200–210 ppm (13C) and deshielded protons adjacent to ketones .
- IR : Confirm ketone groups (C=O stretches at ~1700–1750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
- MS : Use high-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CO or methoxy groups) .
Q. What are the standard protocols for assessing the compound’s purity and stability?
- Methodology :
- Purity : Perform HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times and peak areas against a reference standard .
- Stability : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (UV exposure). Monitor decomposition via HPLC and identify degradation products using LC-MS .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- Methodology :
- DFT : Optimize the molecule’s geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Simulate IR and NMR spectra for comparison with experimental data .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes like COX-2 or kinases). Set flexible residues in the binding pocket and validate docking poses with MD simulations (GROMACS) .
Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicology?
- Methodology :
- Environmental Persistence : Use OECD 307 guidelines to assess biodegradability in soil/water systems. Measure half-life via LC-MS and identify metabolites .
- Ecotoxicology : Follow ISO 11348 for acute toxicity in Daphnia magna or algal growth inhibition tests. Apply ANOVA to compare dose-response curves across replicates .
Q. How do substituents (e.g., methoxy groups) influence the compound’s chemical and biological properties?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., -Cl, -NO2) on the phenyl ring. Compare logP (HPLC retention time), solubility (shake-flask method), and bioactivity (e.g., antimicrobial assays) .
- Electron-Donating Effects : Use Hammett plots to correlate substituent σ values with reaction rates (e.g., oxidation with KMnO4) or redox potentials (cyclic voltammetry) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values for anticancer activity) using PRISMA guidelines. Apply random-effects models to account for variability in assay conditions (cell lines, concentrations) .
- Experimental Replication : Reproduce conflicting assays with standardized protocols (e.g., MTT assay for cytotoxicity, fixed incubation time, and serum-free media) .
Methodological Considerations
- Crystallographic Analysis (for structural confirmation): Grow single crystals via slow evaporation (ethanol/chloroform). Collect data on a diffractometer (MoKα radiation, λ = 0.71073 Å) and solve structures using SHELX. Refine with Olex2 to obtain R1 values < 0.05 .
- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction intermediates. Derive rate constants via pseudo-first-order approximations and Eyring plots to determine activation parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
